N4-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-2-(propylthio)pyrimidine-4,5-diamine
Overview
Description
N4-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-2-(propylthio)pyrimidine-4,5-diamine is a useful research compound. Its molecular formula is C23H41ClN4O4SSi and its molecular weight is 533.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Biotransformation
- Metabolism of Fostamatinib :
- The spleen tyrosine kinase inhibitor N4-(2,2-dimethyl-3-oxo-4-pyrid[1,4]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethyoxyphenyl)-2,4-pyrimidinediamine (R406) and its oral prodrug R788 (fostamatinib) were studied in vitro and in humans. R788 was rapidly converted to R406 by human intestinal microsomes, with R406 being the major compound in plasma. The plasma metabolites of R406 were identified, and the elimination routes were analyzed (Sweeny et al., 2010).
Synthesis of Novel Compounds
- Synthesis of Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines :
- Novel pyrido and thieno pyrimidine derivatives were synthesized. Compounds were prepared from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and treated with various carbonyl compounds (Bakhite et al., 2005).
Antiviral and Antimalarial Applications
- Antiviral Activity of Pyrimidine Derivatives :
- 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 were synthesized and tested against various viruses. Several derivatives showed significant inhibitory activity against retrovirus replication in cell culture, with notable antiretroviral activity (Hocková et al., 2003).
- Structural Analysis of Antimalarial Drug PYR :
- The antimalarial drug 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine (PYR) was investigated. The structure, bonding, and spectral analysis were performed, focusing on the dihedral angle between the pyrimidine and phenyl rings crucial for enzyme docking (Sherlin et al., 2018).
Optical and Electronic Applications
- Optical Exploration of Thiopyrimidine Derivatives :
- Phenyl pyrimidine derivatives were explored for nonlinear optics (NLO) applications. The study involved a comparative analysis using density functional theory (DFT) and experimental data, highlighting their potential in optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
4-N-[(3aR,4S,6R,6aS)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41ClN4O4SSi/c1-9-12-33-21-27-19(24)16(25)20(28-21)26-14-13-15(18-17(14)31-23(5,6)32-18)29-10-11-30-34(7,8)22(2,3)4/h14-15,17-18H,9-13,25H2,1-8H3,(H,26,27,28)/t14-,15+,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZTVNGXTAGOQI-MXSMSXNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C3C2OC(O3)(C)C)OCCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41ClN4O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099124 | |
Record name | 6-Chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-4,5-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400665-91-9 | |
Record name | 6-Chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-4,5-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400665-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-4,5-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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